molecular formula C18H25NO3S B2522683 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one CAS No. 1797144-62-7

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2522683
CAS No.: 1797144-62-7
M. Wt: 335.46
InChI Key: FPQNUEKGNZIZAE-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of azetidine-3-one as a starting material, which undergoes a series of reactions including sulfonylation and alkylation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyclohexylsulfonyl group and the azetidine ring are likely to play key roles in these interactions, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives such as:

  • 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one
  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone

Uniqueness

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one is unique due to the presence of both the cyclohexylsulfonyl group and the phenylpropanone moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other azetidine derivatives, making it a compound of particular interest for further study.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c20-18(12-11-15-7-3-1-4-8-15)19-13-17(14-19)23(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQNUEKGNZIZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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